Febuxostat Impurity 14

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

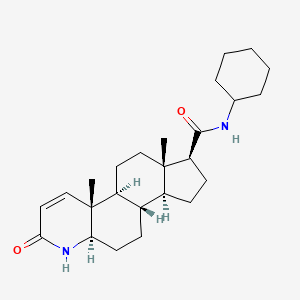

An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.

Aplicaciones Científicas De Investigación

Pharmaceutical Quality Control

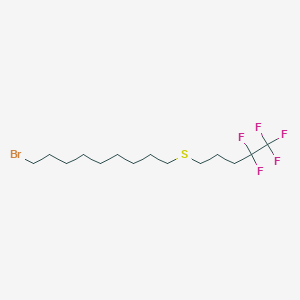

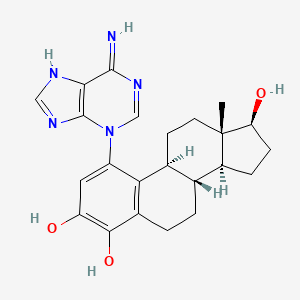

Febuxostat Impurity 14 es crucial en el control de calidad de los productos farmacéuticos. Se ha desarrollado un método sensible y selectivo de cromatografía de gases con detector de captura de electrones (GC-ECD) para la cuantificación de niveles de trazas de impurezas genotóxicas que contienen bromo en el ingrediente farmacéutico activo (API) de Febuxostat después del muestreo en espacio de cabeza {svg_1}. Esto garantiza la seguridad y eficacia del medicamento al mantener la pureza del API.

Genotoxicity Studies

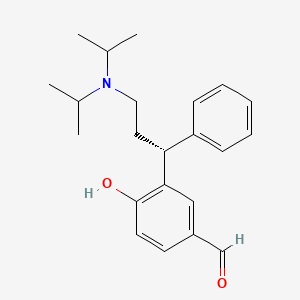

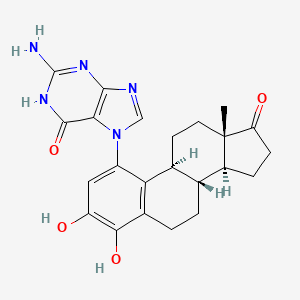

Este compuesto se utiliza en estudios de genotoxicidad para evaluar el potencial de las impurezas genotóxicas en Febuxostat. El protocolo analítico validado se ha aplicado con éxito para determinar las impurezas en varias muestras de lotes de API de Febuxostat {svg_2}, lo cual es esencial para evaluar los efectos a largo plazo de los productos farmacéuticos en la salud humana.

Therapeutic Research

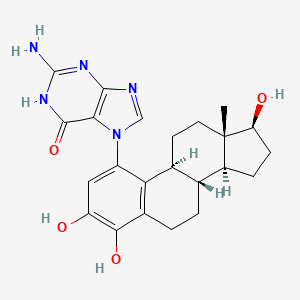

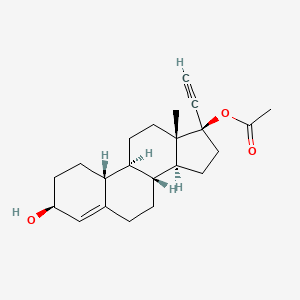

El compuesto principal de this compound, Febuxostat, tiene una aplicación terapéutica versátil. Se utiliza principalmente como un inhibidor de la xantina oxidasa para el manejo de la gota, pero también muestra potencial en la seguridad cardiovascular, los efectos renales y hepáticos, y las aplicaciones musculoesqueléticas {svg_3}. La investigación sobre Impurity 14 puede proporcionar información sobre nuevas vías terapéuticas.

Analytical Reference Standard

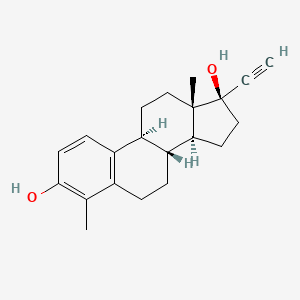

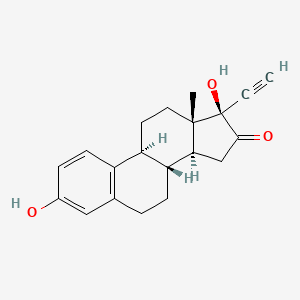

En las ciencias analíticas y forenses, this compound sirve como un estándar de referencia debido a su perfil químico distinto. Ayuda en la identificación y cuantificación de compuestos relacionados en matrices complejas {svg_4}, lo cual es vital para el análisis forense y otras investigaciones científicas.

Mecanismo De Acción

Target of Action

Febuxostat Impurity 14, also known as 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile or 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile, primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine to uric acid .

Mode of Action

This compound selectively inhibits xanthine oxidase . By inhibiting this enzyme, the compound prevents the conversion of hypoxanthine to xanthine to uric acid, thereby decreasing uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .

Pharmacokinetics

This compound is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney . The pharmacokinetic parameters of febuxostat after multiple oral dose administration include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model .

Result of Action

The primary result of this compound’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of febuxostat

Propiedades

IUPAC Name |

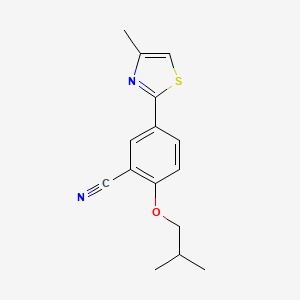

2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCKORPTGMXHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.